molecular formula C8H5ClF3NO3 B6361252 1-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrobenzene CAS No. 405-44-7

1-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrobenzene

Cat. No.: B6361252
CAS No.: 405-44-7
M. Wt: 255.58 g/mol
InChI Key: SPBBECFWSJDTDU-UHFFFAOYSA-N
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Description

1-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrobenzene is an organic compound that features a benzene ring substituted with a nitro group and a trifluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrobenzene typically involves the reaction of 4-nitrophenol with 2-chloro-1,1,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or acetonitrile. The product is then purified using column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or DMF.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Nucleophilic Substitution: Products include derivatives with different functional groups replacing the chloro group.

    Reduction: The major product is 1-(2-chloro-1,1,2-trifluoroethoxy)-4-aminobenzene.

    Oxidation: Products depend on the specific oxidizing agent used and reaction conditions.

Scientific Research Applications

1-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrobenzene involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethoxy group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

  • 2-(2-Chloro-1,1,2-trifluoroethoxy)-benzoic acid
  • 2’-(2-Chloro-1,1,2-trifluoroethoxy)-acetophenone
  • 1-(2-Chloro-1,1,2-trifluoroethoxy)propane

Uniqueness: 1-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrobenzene is unique due to the presence of both a nitro group and a trifluoroethoxy group on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-(2-chloro-1,1,2-trifluoroethoxy)-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO3/c9-7(10)8(11,12)16-6-3-1-5(2-4-6)13(14)15/h1-4,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBBECFWSJDTDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(C(F)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405-44-7
Record name 2-CHLORO-1,1,2-TRIFLUOROETHYL 4-NITROPHENYL ETHER
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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